molecular formula C10H11BrOZn B14873315 4-Allyloxy-3-methylphenylZinc bromide

4-Allyloxy-3-methylphenylZinc bromide

Cat. No.: B14873315
M. Wt: 292.5 g/mol
InChI Key: HBVAEBFMVFZEFN-UHFFFAOYSA-M
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Description

4-Allyloxy-3-methylphenylzinc bromide, 0.25 M in tetrahydrofuran, is an organozinc compound used in various chemical reactions, particularly in organic synthesis. This compound is a solution of this compound in tetrahydrofuran, a common solvent in organic chemistry. The presence of the zinc atom makes it a useful reagent in cross-coupling reactions, where it can form carbon-carbon bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 4-allyloxy-3-methylphenylzinc bromide typically involves the reaction of 4-allyloxy-3-methylbromobenzene with zinc in the presence of a suitable solvent like tetrahydrofuran. The reaction is usually carried out under an inert atmosphere to prevent oxidation. The general reaction scheme is as follows:

4-Allyloxy-3-methylbromobenzene+Zn4-Allyloxy-3-methylphenylzinc bromide\text{4-Allyloxy-3-methylbromobenzene} + \text{Zn} \rightarrow \text{this compound} 4-Allyloxy-3-methylbromobenzene+Zn→4-Allyloxy-3-methylphenylzinc bromide

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors with precise control over temperature and pressure. The use of high-purity reagents and solvents is crucial to ensure the quality of the final product. The reaction is typically monitored using techniques like gas chromatography or nuclear magnetic resonance spectroscopy to ensure complete conversion of the starting materials.

Chemical Reactions Analysis

Types of Reactions

4-Allyloxy-3-methylphenylzinc bromide undergoes various types of chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the zinc atom is replaced by another nucleophile.

    Cross-Coupling Reactions: It is commonly used in cross-coupling reactions, such as Negishi coupling, to form carbon-carbon bonds.

Common Reagents and Conditions

    Nucleophiles: Common nucleophiles used in substitution reactions include halides and alkoxides.

    Catalysts: Palladium or nickel catalysts are often used in cross-coupling reactions.

    Solvents: Tetrahydrofuran is the preferred solvent due to its ability to stabilize the organozinc compound.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a cross-coupling reaction with an aryl halide, the major product would be a biaryl compound.

Scientific Research Applications

4-Allyloxy-3-methylphenylzinc bromide has several applications in scientific research:

    Organic Synthesis: It is used to synthesize complex organic molecules, particularly in the formation of carbon-carbon bonds.

    Medicinal Chemistry: Researchers use it to develop new pharmaceuticals by constructing novel molecular frameworks.

    Material Science: It is employed in the synthesis of organic materials with specific electronic or optical properties.

    Catalysis: It serves as a reagent in catalytic processes to improve reaction efficiency and selectivity.

Mechanism of Action

The mechanism by which 4-allyloxy-3-methylphenylzinc bromide exerts its effects involves the transfer of the phenyl group from the zinc atom to a suitable electrophile. This transfer is facilitated by the coordination of the zinc atom with the solvent molecules, which stabilizes the organozinc compound. The molecular targets and pathways involved depend on the specific reaction being carried out, but generally, the zinc atom acts as a mediator in the formation of new chemical bonds.

Comparison with Similar Compounds

Similar Compounds

    3-(4-Morpholinylmethyl)phenylmagnesium bromide: Another organometallic compound used in similar types of reactions.

    4-(1-Piperidinylmethyl)phenylmagnesium bromide: Used in Grignard reactions and has similar reactivity.

    2-(1-Pyrrolidinylmethyl)phenylmagnesium bromide: Also used in Grignard reactions and shares similar properties.

Uniqueness

4-Allyloxy-3-methylphenylzinc bromide is unique due to the presence of the allyloxy group, which can participate in additional types of reactions, such as polymerization or ring-opening reactions. This makes it a versatile reagent in organic synthesis, offering more functionalization options compared to similar compounds.

Properties

Molecular Formula

C10H11BrOZn

Molecular Weight

292.5 g/mol

IUPAC Name

bromozinc(1+);1-methyl-2-prop-2-enoxybenzene-5-ide

InChI

InChI=1S/C10H11O.BrH.Zn/c1-3-8-11-10-7-5-4-6-9(10)2;;/h3,5-7H,1,8H2,2H3;1H;/q-1;;+2/p-1

InChI Key

HBVAEBFMVFZEFN-UHFFFAOYSA-M

Canonical SMILES

CC1=C(C=C[C-]=C1)OCC=C.[Zn+]Br

Origin of Product

United States

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